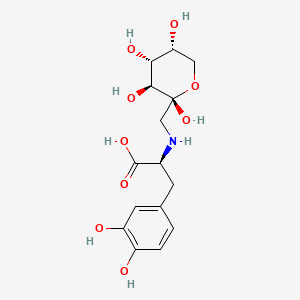
Deoxyfructose L-dopa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxyfructose L-dopa, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO9 and its molecular weight is 359.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroimaging Applications
Deoxyfructose L-Dopa is primarily utilized in positron emission tomography (PET) imaging. The compound is labeled with fluorine-18 to create 6-[18F]fluoro-L-DOPA, which serves as a neurotracer. Its applications include:
- Diagnosis of Neuropsychiatric Diseases : It is effective in imaging conditions like Parkinson's disease and other movement disorders due to its ability to highlight dopamine activity in the brain .
- Tumor Imaging : Recent advancements have shown that 6-[18F]fluoro-L-DOPA can also be used for imaging neuroendocrine tumors, pheochromocytoma, and pancreatic adenocarcinoma. The compound's uptake in malignant tissues is attributed to the upregulation of amino acid transporters due to increased cellular proliferation .
| Application Area | Specific Use Case |
|---|---|
| Neuropsychiatric Imaging | Parkinson's disease, depression |
| Tumor Imaging | Neuroendocrine tumors, pheochromocytoma |
Therapeutic Applications
L-Dopa itself has been a cornerstone in the treatment of Parkinson's disease. The therapeutic implications of this compound include:
- Symptomatic Relief : Chronic administration of L-Dopa improves motor symptoms significantly compared to placebo treatments. Studies indicate that optimal dosing (e.g., 300 mg/day) yields substantial improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores .
- Disease Modification : Recent trials have explored the potential disease-modifying effects of early L-Dopa treatment, suggesting that it may alter the progression of Parkinson's disease when administered early in the disease course .
| Therapeutic Use | Description |
|---|---|
| Symptomatic Treatment | Improves motor function in Parkinson's patients |
| Disease Modification | Potentially alters disease progression |
Mechanistic Insights
Research into the mechanisms by which this compound operates has revealed its interaction with dopamine receptors:
- Dopamine Receptor Activation : Studies demonstrate that dopamine formed from L-Dopa stimulates both D1 and D2 receptors, contributing to its motor effects. This dual receptor activation is crucial for understanding its pharmacodynamics in treating movement disorders .
Innovations in Drug Delivery
Recent advancements have led to the development of smart sensors aimed at optimizing L-Dopa dosage:
- Smartphone-Based Sensors : Researchers have designed devices that detect L-Dopa concentrations in biological samples, allowing for real-time adjustments to medication dosages. This innovation enhances patient management by ensuring optimal therapeutic levels are maintained .
Case Studies and Clinical Trials
Several clinical trials have highlighted the efficacy and safety of this compound:
Propriétés
Numéro CAS |
81619-12-7 |
|---|---|
Formule moléculaire |
C15H21NO9 |
Poids moléculaire |
359.33 g/mol |
Nom IUPAC |
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO9/c17-9-2-1-7(4-10(9)18)3-8(14(22)23)16-6-15(24)13(21)12(20)11(19)5-25-15/h1-2,4,8,11-13,16-21,24H,3,5-6H2,(H,22,23)/t8-,11+,12+,13-,15+/m0/s1 |
Clé InChI |
CMJMNLLULOWDQJ-KJXAWDOSSA-N |
SMILES |
C1C(C(C(C(O1)(CNC(CC2=CC(=C(C=C2)O)O)C(=O)O)O)O)O)O |
SMILES isomérique |
C1[C@H]([C@H]([C@@H]([C@](O1)(CN[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)(CNC(CC2=CC(=C(C=C2)O)O)C(=O)O)O)O)O)O |
Synonymes |
deoxyfructose L-DOPA desoxyfructo-L-DOPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















